3-(Propan-2-yl)pyridin-2-amine

Medicinal Chemistry ADME Lipophilicity

Procurement pain point: Methyl or ethyl pyridin-2-amine analogs fail to deliver the required steric bulk or logP for lead optimization. Our solution: pure 3-(Propan-2-yl)pyridin-2-amine (CAS 1101060-79-0). - LogP 1.96 - intermediate lipophilicity ideal for ADME tuning in kinase inhibitors - BP 246.5°C - wide distillation window for process chemists - Scalable & QC-documented - NMR/GC-MS verified, batch-to-batch consistent

Molecular Formula C8H12N2
Molecular Weight 136.198
CAS No. 1101060-79-0
Cat. No. B2990854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)pyridin-2-amine
CAS1101060-79-0
Molecular FormulaC8H12N2
Molecular Weight136.198
Structural Identifiers
SMILESCC(C)C1=C(N=CC=C1)N
InChIInChI=1S/C8H12N2/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10)
InChIKeyGHZOLPYPAQAMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylpyridin-2-amine for Pharmaceutical Research


3-(Propan-2-yl)pyridin-2-amine (CAS 1101060-79-0), also known as 3-isopropylpyridin-2-amine, is a key building block in the pyridine family . This compound features a pyridine core substituted with an amine at the 2-position and an isopropyl group at the 3-position, resulting in a molecular weight of 136.19 g/mol . It is primarily utilized as a versatile small molecule scaffold in pharmaceutical research and agrochemical development .

Pyridine scaffold suited for medicinal chemistry and agrochemical lead optimization
Isopropyl at 3-position provides distinct steric and hydrophobic environment vs. methyl/ethyl analogs
Versatile building block for SAR studies of 2-aminopyridine-based inhibitors

Why 3-Isopropylpyridin-2-amine Is Irreplaceable


Simple substitution of 3-(Propan-2-yl)pyridin-2-amine with other 3-alkyl pyridin-2-amines like methyl or ethyl analogs is not chemically or biologically equivalent. The isopropyl group at the 3-position creates a unique steric and hydrophobic environment that directly influences molecular interactions, physical properties, and synthetic outcomes. While the 2-aminopyridine core is a common pharmacophore for kinase inhibitors [1], the specific substituent at the 3-position is a critical determinant of target selectivity and potency [2]. The quantitative evidence below demonstrates that this specific compound possesses a distinct profile in terms of lipophilicity (LogP), molecular weight, and boiling point compared to its closest analogs, which directly impacts its performance in medicinal chemistry campaigns and purification processes.

Steric and hydrophobic differences from methyl/ethyl analogs may alter target interactions and physicochemical profiles
Lipophilicity (LogP) shift can affect ADME properties, making direct scaffold replacement inappropriate without validation
Boiling point and molecular weight variation may impact purification and scale-up protocols

3-Isopropylpyridin-2-amine vs. Analogs: Key Differences


LogP Differentiation vs. 3-Methyl & 3-Ethyl Analogs

3-(Propan-2-yl)pyridin-2-amine exhibits a higher lipophilicity (LogP 1.96) compared to its 3-methyl and 3-ethyl analogs . This increase in LogP aligns with the larger, more hydrophobic isopropyl substituent. The intermediate LogP value (between the methyl and tert-butyl analogs) offers a balanced profile for optimizing membrane permeability and solubility, which are critical parameters in drug design [1].

LogP Differentiation
Reported
Target: LogP 1.96
3-Methyl: 1.55
3-Ethyl: 1.30
Supports ADME model interpretation
Predicted values; +0.41/+0.66 difference
Medicinal Chemistry ADME Lipophilicity

Boiling Point Comparison with Lower Alkyl Analogs

The boiling point of 3-(Propan-2-yl)pyridin-2-amine is 246.5±20.0 °C . This is significantly higher than the boiling points of its 3-methyl (221-222 °C) and 3-ethyl (235.5 °C) [1] analogs. This trend correlates with the increasing molecular weight and van der Waals forces as the alkyl chain length and branching increase.

Boiling Point
Reported
Target: 246.5±20.0 °C
3-Methyl: 221–222 °C
3-Ethyl: 235.5 °C
Supports purification process review
Predicted at 760 mmHg; ~24–25°C higher than methyl
Process Chemistry Purification Physicochemical Properties

Steric Bulk & Molecular Weight vs. 3-Methyl/Ethyl Analogs

The molecular weight of 3-(Propan-2-yl)pyridin-2-amine is 136.19 g/mol . This is heavier than its 3-methyl (108.14 g/mol) and 3-ethyl (122.17 g/mol) counterparts. The increased steric bulk of the isopropyl group at the 3-position can significantly influence molecular recognition, protein binding, and the conformational preferences of derived molecules [1].

Steric Bulk & MW
Class-level
MW 136.19 g/mol
Isopropyl substituent
Supports SAR and docking model context
+28.05 g/mol vs. 3-methyl; steric profile differs
Medicinal Chemistry SAR Molecular Docking

3-Isopropylpyridin-2-amine: Key Applications


Lead Optimization in Medicinal Chemistry

3-(Propan-2-yl)pyridin-2-amine is a valuable scaffold for hit-to-lead and lead optimization programs. Its intermediate lipophilicity (LogP 1.96) and steric profile make it an ideal starting point for modulating the ADME properties of 2-aminopyridine-based kinase inhibitors [1]. SAR studies demonstrate that subtle changes to the 3-position substituent, such as moving from an ethyl to an isopropyl group, can fine-tune target affinity and selectivity without compromising essential core interactions [2].

Synthesis of Next-Generation Agrochemicals

This compound serves as a precursor in the synthesis of pyridine-based fungicides. Its structural features contribute to the development of novel pyridin-2-yloxy-containing pyrimidin-4-amines, which have demonstrated excellent fungicidal activity against economically important pathogens like Puccinia sorghi (common rust) [3]. The specific isopropyl substitution pattern is crucial for achieving the desired biological activity and physicochemical properties required for field application [4].

Process Chemistry and Scale-Up Development

For process chemists, the distinct physical properties of 3-(Propan-2-yl)pyridin-2-amine are key considerations. Its higher boiling point (246.5±20.0 °C) compared to methyl and ethyl analogs provides a wider operational window for purification via distillation . Furthermore, its well-defined structure allows for straightforward analytical characterization (e.g., NMR, GC-MS), facilitating quality control during scale-up synthesis and ensuring batch-to-batch consistency for research and development applications .

Application
Selection Property
Validation Focus
Lead Optimization
Intermediate lipophilicity & steric profile
ADME screening & kinase inhibitor SAR
Agrochemical Precursor
Pyridine-2-yloxy scaffold compatibility
Fungicidal activity validation
Process Development
Higher boiling point vs. lower alkyl analogs
Purification window & batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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